molecular formula C16H11Cl2NO3 B5910941 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime

2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime

Cat. No. B5910941
M. Wt: 336.2 g/mol
InChI Key: AYQREQLLXRMNMD-RGEXLXHISA-N
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Description

2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In

Scientific Research Applications

2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that this compound may modulate the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in the production of ROS, including xanthine oxidase and NADPH oxidase. It has also been shown to reduce oxidative stress and inflammation in various cell types. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime in lab experiments is its high purity and stability. This compound can be easily synthesized using various methods and can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime. One area of future research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Another area of future research is the investigation of the potential use of this compound in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime can be achieved through various methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzoyl chloride with 2,3-dihydro-4H-chromen-4-one in the presence of sodium hydroxide and hydroxylamine hydrochloride. This method yields a high purity product and has been used extensively in scientific research.

properties

IUPAC Name

[(Z)-2,3-dihydrochromen-4-ylideneamino] 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-12-6-5-10(9-13(12)18)16(20)22-19-14-7-8-21-15-4-2-1-3-11(14)15/h1-6,9H,7-8H2/b19-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQREQLLXRMNMD-RGEXLXHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1=NOC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC2=CC=CC=C2/C1=N\OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4Z)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]amino 3,4-dichlorobenzoate

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